molecular formula C10H11ClF3N B12507829 (R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride

(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride

Cat. No.: B12507829
M. Wt: 237.65 g/mol
InChI Key: LIXYGVSHBCXOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group attached to the phenyl ring imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One-pot synthesis methods using CF3SO2Na (sodium trifluoromethanesulfinate) have been developed, which offer good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . The reaction conditions often involve the formation of thiocarbonyl fluoride in situ, which acts as a key intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYGVSHBCXOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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